Etamsylate

Catalog No.
S527500
CAS No.
2624-44-4
M.F
C6H6O5S.C4H11N
C10H17NO5S
M. Wt
263.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etamsylate

CAS Number

2624-44-4

Product Name

Etamsylate

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine

Molecular Formula

C6H6O5S.C4H11N
C10H17NO5S

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Altodor, Cyclonamine, Dicinone, Dicynene, Dicynone, Etamsylate, Ethamsylate, Hemo 141

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O

The exact mass of the compound Etamsylate is 263.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates. It belongs to the ontological category of organosulfur compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Etamsylate is a synthetic hemostatic agent chemically defined as diethylammonium 2,5-dihydroxybenzenesulfonate. Its primary mechanism of action is distinct from common antifibrinolytic agents. Etamsylate functions at the initial stage of hemostasis by improving platelet adhesiveness and restoring capillary resistance, making it particularly relevant for controlling bleeding from small vessels. [REFS-1, REFS-2] It has been clinically evaluated for its efficacy in managing dysfunctional uterine bleeding, periventricular hemorrhage in low birth weight infants, and various forms of surgical and post-surgical capillary bleeding. [1] The diethylammonium salt form contributes to its high aqueous solubility, a key property for parenteral formulations.

Procurement decisions require careful consideration of the specific hemostatic challenge, as Etamsylate is not functionally interchangeable with its closest comparators. Substituting with an antifibrinolytic agent like tranexamic acid is inappropriate for applications targeting capillary wall integrity, as tranexamic acid acts later in the coagulation cascade by preventing fibrin degradation, not by enhancing platelet adhesion. [REFS-1, REFS-2] Furthermore, substitution with other salts of the same active anion, such as Calcium Dobesilate, is also ill-advised. While both share the 2,5-dihydroxybenzenesulfonate core, they are developed for entirely different therapeutic areas; Etamsylate is used for acute hemostatic control, whereas Calcium Dobesilate is established for treating chronic venous insufficiency and diabetic retinopathy. [REFS-3, REFS-4] This highlights that the choice of cation (diethylammonium vs. calcium) dictates the compound's application profile and is a critical procurement consideration.

Distinct Mechanism of Action Compared to Antifibrinolytic Agents

Unlike tranexamic acid or aminocaproic acid, which inhibit the breakdown of existing fibrin clots, Etamsylate acts on the initial phase of hemostasis. [1] Its mechanism involves the enhancement of platelet adhesiveness and the restoration of capillary resistance, directly addressing bleeding at the level of the microvasculature. [2] Studies have shown Etamsylate promotes the expression of P-selectin, a key molecule in mediating platelet-adhesive mechanisms, providing a molecular basis for its distinct function. [3]

Evidence DimensionMechanism of Action
Target Compound DataEnhances platelet adhesiveness and restores capillary resistance.
Comparator Or BaselineAntifibrinolytics (e.g., Tranexamic Acid): Inhibit plasminogen activation and prevent fibrinolysis.
Quantified DifferenceActs on primary hemostasis (platelet plug formation) vs. secondary hemostasis (clot stabilization).
ConditionsIn vitro and in vivo models of hemostasis.

This mechanistic difference dictates its use-case; Etamsylate is the appropriate choice for controlling capillary oozing, whereas antifibrinolytics are suited for preventing the premature breakdown of established clots.

Differential Efficacy in Menorrhagia Compared to Tranexamic Acid

In a randomized controlled trial comparing treatments for dysfunctional uterine bleeding, the choice of hemostatic agent showed a significant quantitative impact on outcomes. Treatment with tranexamic acid resulted in a 54% reduction in mean menstrual blood loss. In the same head-to-head study, Etamsylate did not produce a statistically significant reduction in mean menstrual blood loss. [1]

Evidence DimensionReduction in Mean Menstrual Blood Loss (MBL)
Target Compound DataNo significant reduction from baseline MBL of 186 ml.
Comparator Or BaselineTranexamic Acid: 54% reduction in MBL (from 164 ml to 75 ml).
Quantified DifferenceTranexamic acid demonstrated a statistically significant 54% reduction in blood loss where Etamsylate did not.
ConditionsRandomised controlled trial in 76 women with dysfunctional uterine bleeding, treatment for 5 days from day 1 of menses.

This evidence provides a clear, quantitative basis for selecting tranexamic acid over Etamsylate for menorrhagia, guiding procurement towards the most effective agent for this specific, high-volume application.

Distinct Therapeutic Indication vs. Calcium Dobesilate Salt Form

While Etamsylate and Calcium Dobesilate share the same 2,5-dihydroxybenzenesulfonate anion, their clinical applications are distinct, making them non-interchangeable. Etamsylate is indicated for managing acute capillary bleeding events. [1] In contrast, Calcium Dobesilate is used for chronic conditions related to altered capillary permeability, such as diabetic retinopathy and chronic venous insufficiency, where it is shown to significantly improve symptoms like pain, heavy legs, and cramps compared to placebo. [REFS-2, REFS-3]

Evidence DimensionPrimary Therapeutic Application
Target Compound DataAcute management of capillary hemorrhage (e.g., surgical, periventricular).
Comparator Or BaselineCalcium Dobesilate: Chronic management of microcirculatory disorders (e.g., diabetic retinopathy, chronic venous insufficiency).
Quantified DifferenceAcute hemostasis vs. Chronic vasoprotection and symptom management.
ConditionsApproved clinical indications and supporting trial data.

A buyer must select the correct salt form for the intended application; procuring Etamsylate for a chronic vascular condition where Calcium Dobesilate is indicated would be a misapplication of the material.

High Aqueous Solubility for Parenteral Formulation

The diethylammonium salt form of Etamsylate confers excellent handling and processing properties for creating liquid dosage forms. It is described as being 'very soluble in water'. This facilitates the straightforward preparation of high-concentration solutions for injection, as demonstrated in formulation studies where 10 grams of Etamsylate are dissolved in water and diluted to 100 ml to create a clear, colorless solution for parenteral use. [1] This property is a direct consequence of the specific salt form chosen.

Evidence DimensionAqueous Solubility
Target Compound DataVery soluble; enables solutions of at least 100 mg/mL.
Comparator Or BaselineOther salt forms (e.g., potassium) or the free acid, which possess different physicochemical properties.
Quantified DifferenceQualitatively high solubility suitable for concentrated injectable formulations.
ConditionsAqueous solution preparation for injection.

For developing or manufacturing injectable hemostatic products, the high, readily achievable aqueous concentration of Etamsylate simplifies formulation and ensures suitability for standard parenteral delivery methods.

Primary Agent for Management of Capillary Bleeding

Based on its specific mechanism of enhancing platelet adhesion and restoring capillary wall resistance, Etamsylate is the right choice for controlling diffuse capillary bleeding (oozing) in surgical and post-surgical settings where vessel integrity is the primary concern. [1]

Adjunctive Hemostatic in Combination Therapies

In procedures where multiple bleeding mechanisms are at play, such as cardiac surgery, Etamsylate can be used synergistically with antifibrinolytic agents like tranexamic acid. Its action on platelets complements the antifibrinolytic's role in preventing clot breakdown, offering a multi-pronged approach to hemostasis. [2]

Development of High-Concentration Aqueous Formulations

The high aqueous solubility of Etamsylate makes it a prime candidate for the development of stable, ready-to-use injectable solutions. This is a key advantage for applications requiring rapid administration, such as in emergency medicine or operating rooms, avoiding the need for reconstitution of a lyophilized powder. [3]

Control Compound in Microcirculation and Platelet Function Research

For researchers investigating primary hemostasis, Etamsylate serves as a well-characterized tool to specifically modulate platelet adhesion and capillary resistance. Its focused mechanism allows for the targeted study of these processes, in contrast to broad-spectrum agents or other salt forms like Calcium Dobesilate that are associated with chronic vascular effects. [REFS-1, REFS-4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

263.08274382 Da

Monoisotopic Mass

263.08274382 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24YL531VOH

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 36 of 41 companies with hazard statement code(s):;
H319 (97.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hemostatics

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02B - Vitamin k and other hemostatics
B02BX - Other systemic hemostatics
B02BX01 - Etamsylate

Pictograms

Irritant

Irritant

Other CAS

2624-44-4

Wikipedia

Etamsylate

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1): INACTIVE

Dates

Last modified: 08-15-2023
1: The EC randomised controlled trial of prophylactic ethamsylate for very preterm neonates: early mortality and morbidity. The EC Ethamsylate Trial Group. Arch Dis Child Fetal Neonatal Ed. 1994 May;70(3):F201-5. PubMed PMID: 8198414; PubMed Central PMCID: PMC1061041.
2: Ibrahim F, Sharaf El-Din MK, El-Deen AK, Shimizu K. Micellar HPLC Method for Simultaneous Determination of Ethamsylate and Mefenamic Acid in Presence of Their Main Impurities and Degradation Products. J Chromatogr Sci. 2017 Jan;55(1):23-29. Epub 2016 Sep 27. PubMed PMID: 27681773.
3: Yao Q, Wu M, Zhou J, Zhou M, Chen D, Fu L, Bian R, Xing X, Sun L, Hu X, Li L, Dai B, Wüthrich RP, Ma Y, Mei CL. Treatment of Persistent Gross Hematuria with Tranexamic Acid in Autosomal Dominant Polycystic Kidney Disease. Kidney Blood Press Res. 2017;42(1):156-164. doi: 10.1159/000474961. Epub 2017 Apr 11. PubMed PMID: 28395294.
4: Daneshmend TK, Stein AG, Bhaskar NK, Hawkey CJ. Failure of ethamsylate to reduce aspirin-induced gastric mucosal bleeding in humans. Br J Clin Pharmacol. 1989 Jul;28(1):109-12. PubMed PMID: 2789070; PubMed Central PMCID: PMC1379977.
5: Wiewiorka O, Dastych M, Čermáková Z. Strong negative interference of ethamsylate (Dicynone®) in serum creatinine quantification via enzymatic assay using Trinder reaction. Scand J Clin Lab Invest. 2013 Aug;73(5):449-51. doi: 10.3109/00365513.2013.794300. Epub 2013 May 20. PubMed PMID: 23688203.
6: Hernandez MR, Alvarez-Guerra M, Escolar G, Chiavaroli C, Hannaert P, Garay RP. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury. Fundam Clin Pharmacol. 2004 Aug;18(4):423-30. PubMed PMID: 15312148.
7: Zawrotniak M, Kozik A, Rapala-Kozik M. Selected mucolytic, anti-inflammatory and cardiovascular drugs change the ability of neutrophils to form extracellular traps (NETs). Acta Biochim Pol. 2015;62(3):465-73. doi: 10.18388/abp.2015_1055. Epub 2015 Aug 20. PubMed PMID: 26291043.
8: Garay RP, Chiavaroli C, Hannaert P. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. Am J Ther. 2006 May-Jun;13(3):236-47. Review. PubMed PMID: 16772766.
9: Alvarez-Guerra M, Hernandez MR, Escolar G, Chiavaroli C, Garay RP, Hannaert P. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells. Thromb Res. 2002 Sep 15;107(6):329-35. PubMed PMID: 12565720.
10: El-Gindy A, Nassar MW, Attia KA, Abu-Seada HH, El-Ghandour M. High-performance liquid chromatographic determination of Ethamsylate in urine and tablets. J AOAC Int. 2013 Jul-Aug;96(4):730-6. PubMed PMID: 24000744.
11: Zhang M, Zhang Y, Li Q. A novel visible spectrophotometric method for the determination of ethamsylate in pharmaceutical preparations and biological samples. Spectrochim Acta A Mol Biomol Spectrosc. 2010 Mar;75(3):1013-7. doi: 10.1016/j.saa.2009.12.039. Epub 2009 Dec 16. PubMed PMID: 20060358.
12: Hannaert P, Alvarez-Guerra M, Hider H, Chiavaroli C, Garay RP. Vascular permeabilization by intravenous arachidonate in the rat peritoneal cavity: antagonism by ethamsylate. Eur J Pharmacol. 2003 Apr 11;466(1-2):207-12. PubMed PMID: 12679158.
13: Benson JW, Drayton MR, Hayward C, Murphy JF, Osborne JP, Rennie JM, Schulte JF, Speidel BD, Cooke RW. Multicentre trial of ethamsylate for prevention of periventricular haemorrhage in very low birthweight infants. Lancet. 1986 Dec 6;2(8519):1297-300. PubMed PMID: 2878174.
14: Dastych M, Wiewiorka O, Benovská M. Ethamsylate (Dicynone) interference in determination of serum creatinine, uric acid, triglycerides, and cholesterol in assays involving the Trinder reaction; in vivo and in vitro. Clin Lab. 2014;60(8):1373-6. PubMed PMID: 25185424.
15: Tolba MM. Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography. Luminescence. 2014 Nov;29(7):738-48. doi: 10.1002/bio.2615. Epub 2013 Dec 11. PubMed PMID: 24327536.
16: Kuperman AA, Brenner B, Kenet G. Intraventricular haemorrhage in preterm infants--can we improve outcome by addressing coagulation? J Matern Fetal Neonatal Med. 2015 Nov;28 Suppl 1:2265-7. doi: 10.3109/14767058.2013.796165. Epub 2013 Aug 23. PubMed PMID: 23968273.
17: Harrison RF, Matthews T. Intrapartum ethamsylate. Lancet. 1984 Aug 4;2(8397):296. PubMed PMID: 6146855.
18: Sanghvi KP, Merchant RH, Karnik A, Kulkarni A. Role of ethamsylate in preventing periventricular-intraventricular hemorrhage in premature infants below 34 weeks of gestation. Indian Pediatr. 1999 Jul;36(7):653-8. PubMed PMID: 10740301.
19: Gard PR, Trigger DJ. Effect of ethamsylate on carrageenan-induced rat paw oedema: a comparison with indomethacin. Clin Exp Pharmacol Physiol. 1990 Dec;17(12):821-7. PubMed PMID: 2092950.
20: Hunt R, Hey E. Ethamsylate for the prevention of morbidity and mortality in preterm or very low birth weight infants. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD004343. doi: 10.1002/14651858.CD004343.pub2. Review. PubMed PMID: 20091562.

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